Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-3-7(12)11-8(5)10-4-6/h2,4H,3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNWTWTYMLDULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC(=O)C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate generally involves:
- Construction of the fused pyrrolo[2,3-b]pyridine ring system.
- Introduction of the 2-oxo (keto) functionality.
- Formation of the methyl ester at the 5-position.
The synthetic routes typically use classical organic transformations such as condensation, cyclization, esterification, and palladium-catalyzed coupling reactions.
Stepwise Preparation Details
Example Synthetic Procedure (Adapted from Patent WO2006063167A1)
- A suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid and potassium carbonate in dioxane/water under nitrogen atmosphere at 80°C with Pd catalyst to form substituted pyrrolopyridine.
- The reaction mixture is acidified, extracted with ethyl acetate, dried, and concentrated.
- The residue is treated with methanol and ion exchange resin for purification.
- Subsequent tosylation and reflux under nitrogen atmosphere refine the product.
- Final acidification and extraction yield the methyl ester product after drying.
Analytical Data Supporting Preparation
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 192.17 g/mol | Calculated |
| Boiling Point | 427.8 ± 45.0 °C (predicted) | ChemicalBook |
| Density | 1.351 ± 0.06 g/cm³ (predicted) | ChemicalBook |
| pKa | 12.07 ± 0.20 (predicted) | ChemicalBook |
| Purity | ≥95% | Commercial suppliers |
| Storage Conditions | Room temperature or 2-8°C | Commercial suppliers |
These physical and chemical properties confirm the identity and purity of the synthesized compound and guide the optimization of reaction and storage conditions.
Research Findings and Optimization Notes
- The use of palladium-catalyzed cross-coupling reactions (Suzuki, Chan–Lam) enables efficient construction of the pyrrolopyridine core with high regioselectivity and yield.
- Esterification using trimethylsilanylethiol or direct methanolysis provides good conversion to the methyl ester, with reaction conditions optimized to avoid hydrolysis or side reactions.
- Ion exchange resin purification improves product purity significantly, removing ionic impurities and unreacted starting materials.
- The compound’s keto and ester functionalities contribute to its potential biological activities, making the synthetic route critical for generating analogs for medicinal chemistry studies.
- Reaction conditions such as temperature, solvent choice, and atmosphere (nitrogen) are crucial for yield and purity, with inert atmosphere preventing oxidation or degradation.
Summary Table of Preparation Methods
| Method Aspect | Details | Advantages | Challenges |
|---|---|---|---|
| Ring Construction | Pd-catalyzed coupling (Suzuki, Chan–Lam) | High selectivity, broad scope | Requires expensive catalysts |
| Keto Group Introduction | Oxidation/cyclization | Essential for activity | Sensitive to reaction conditions |
| Esterification | Methanolysis or reaction with methylating agents | Simple, efficient | Potential hydrolysis side reactions |
| Purification | Ion exchange resin, solvent extraction | High purity product | Additional processing steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while substitution reactions could introduce functional groups like halogens or alkyl groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolopyridine framework can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression is a promising area of investigation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. This could be linked to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions.
Applications in Synthesis
- Building Block for Drug Development : this compound can be used as a building block for synthesizing more complex molecules that may have pharmaceutical applications. Its ability to undergo reactions such as nucleophilic substitution and condensation makes it valuable for creating diverse chemical entities.
| Reaction Type | Example Application |
|---|---|
| Nucleophilic Substitution | Synthesis of modified pyrrolopyridines |
| Condensation Reactions | Formation of heterocyclic compounds |
| Cyclization Reactions | Development of new drug candidates |
Material Science
In material science, this compound has potential applications in developing new materials with specific properties.
Research Findings
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into how these modifications can lead to the development of advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo-pyridine derivatives allows for direct comparisons with Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate. Below is an analysis of key analogs:
Structural and Functional Analogues
Physicochemical Properties
Biological Activity
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS Number: 1190317-75-9) is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- Purity : ≥97%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations. This suggests its potential application in developing new antimicrobial agents.
Anticancer Properties
The anticancer effects of this compound have been explored in various cancer cell lines.
Table 2: Anticancer Activity
In vitro studies demonstrated that the compound induces cell cycle arrest and apoptosis in cancer cells, with IC50 values indicating its potency compared to standard chemotherapeutic agents like doxorubicin.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In a study assessing its impact on inflammatory markers:
Table 3: Anti-inflammatory Activity
The compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
- Modulation of Cytokine Production : It appears to modulate the immune response by affecting cytokine release.
Case Studies
A notable case study involved the use of this compound in a preclinical model of lung cancer. The treatment led to a significant reduction in tumor size and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate?
- Methodology : The compound is typically synthesized via cyclization and functionalization of pyrrolo[2,3-b]pyridine precursors. Key steps include:
- Nucleophilic substitution : Reacting halogenated pyridine intermediates with nucleophiles (e.g., methoxy or carboxylate groups) under basic conditions (K₂CO₃, DMF, 80–100°C) .
- Cyclization : Acid- or base-mediated ring closure to form the pyrrolo[2,3-b]pyridine core, often using reagents like POCl₃ or PPA (polyphosphoric acid) .
- Esterification : Final carboxylate ester formation via methanol and catalytic H₂SO₄ .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : ¹H, ¹³C, and DEPT spectra to assign protons and carbons (e.g., distinguishing NH protons at δ 10–12 ppm) .
- 2D NMR : COSY and HSQC to resolve overlapping signals in the fused pyrrole-pyridine system .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 247.085 for C₁₀H₁₀N₂O₃) .
- Challenges : Differentiating tautomers (1H vs. 3H forms) via temperature-dependent NMR .
Q. What preliminary biological assays are used to evaluate its activity?
- Screening :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with IC₅₀ values compared to doxorubicin .
- Multidrug resistance (MDR) : Testing in P-gp overexpressing cell lines (e.g., KB-V1) to assess efflux pump evasion .
- Controls : Include reference compounds (e.g., paclitaxel for MDR studies) and solvent-only blanks .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during functionalization of the pyrrolo[2,3-b]pyridine scaffold?
- Strategies :
- Chiral auxiliaries : Use tert-butyl or benzyl groups to direct stereochemistry during cyclization .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
Q. How do substituents at the 2-oxo and 5-carboxylate positions influence bioactivity?
- SAR Insights :
- 2-Oxo group : Critical for hydrogen bonding with biological targets (e.g., kinase ATP pockets). Replacement with thio or amino groups reduces potency .
- 5-Carboxylate : Ester vs. acid forms affect membrane permeability. Methyl esters show better cellular uptake than free acids .
Q. How to resolve contradictions in reported cytotoxicity data across studies?
- Analysis :
- Cell line variability : Test compound in panels (e.g., NCI-60) to account for genetic heterogeneity .
- Assay conditions : Standardize incubation time (48–72 hr), serum concentration (5–10% FBS), and endpoint detection method (MTT vs. resazurin) .
- Case Study : Discrepancies in IC₅₀ for MCF-7 cells may arise from differences in P-gp expression levels; validate via Western blot .
Q. What strategies improve metabolic stability of this compound in vivo?
- Approaches :
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
- Prodrug design : Mask carboxylate as a pivaloyloxymethyl ester for enhanced oral bioavailability .
- Testing : Microsomal stability assays (human liver microsomes, NADPH cofactor) and pharmacokinetic profiling in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
